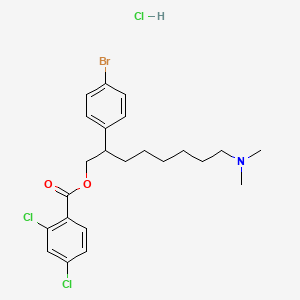
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride typically involves multiple steps, including:
Formation of the 4-bromophenyl group: This can be achieved through bromination of a phenyl ring using bromine or a brominating agent.
Attachment of the dimethylamino group:
Esterification with 2,4-dichlorobenzoic acid: The final step involves esterification of the intermediate compound with 2,4-dichlorobenzoic acid in the presence of a suitable catalyst and under controlled conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.
Biology: The compound may be used in studies involving biological interactions, such as binding studies with proteins or nucleic acids.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
- 2-(4-Fluorophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
- 2-(4-Methylphenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
Uniqueness
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall chemical behavior. This uniqueness can be leveraged in specific applications where bromine’s properties are advantageous.
Properties
CAS No. |
119585-27-2 |
|---|---|
Molecular Formula |
C23H29BrCl3NO2 |
Molecular Weight |
537.7 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-8-(dimethylamino)octyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C23H28BrCl2NO2.ClH/c1-27(2)14-6-4-3-5-7-18(17-8-10-19(24)11-9-17)16-29-23(28)21-13-12-20(25)15-22(21)26;/h8-13,15,18H,3-7,14,16H2,1-2H3;1H |
InChI Key |
QTTHICRCKNYDHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















